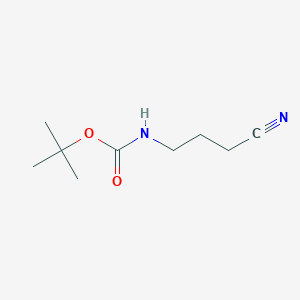

tert-Butyl (3-cyanopropyl)carbamate

概要

説明

tert-Butyl (3-cyanopropyl)carbamate: is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is also known for its applications in various scientific research fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This method allows for efficient synthesis with high yields .

化学反応の分析

Types of Reactions: tert-Butyl (3-cyanopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions often involve the use of nucleophiles to replace the cyanopropyl group.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or alcohols are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

科学的研究の応用

tert-Butyl (3-cyanopropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl (3-cyanopropyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

類似化合物との比較

tert-Butyl carbamate: Another commonly used protecting group for amines, known for its stability and ease of removal.

tert-Butyl (4-aminocyclohexyl)carbamate: Used in similar applications as tert-butyl (3-cyanopropyl)carbamate.

tert-Butyl (2-morpholin-2-ylethyl)carbamate: Utilized in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its cyanopropyl group offers additional synthetic versatility, making it valuable in complex organic synthesis .

生物活性

Tert-Butyl (3-cyanopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

- Chemical Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 154737-89-0

The compound features a tert-butyl group, a cyano group, and a carbamate structure, which collectively influence its reactivity and biological interactions.

Research indicates that this compound may exhibit immunosuppressive properties. Its interaction with enzymes and receptors has been a focal point of investigation. The compound's structure suggests potential binding to biological targets, which could lead to significant pharmacological effects. Specific pathways being explored include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways relevant to immune response and inflammation.

Case Studies

-

Immunosuppressive Effects :

- In vitro studies have demonstrated that this compound can reduce the proliferation of T-cells, indicating its potential as an immunosuppressive agent. This property is particularly relevant in the context of organ transplantation and autoimmune diseases.

-

Antimicrobial Activity :

- A study examined the antimicrobial properties of related carbamate compounds, suggesting that modifications in their structure can enhance or diminish their efficacy against various bacterial strains. While specific data on this compound is limited, its structural similarities imply potential antimicrobial activity that warrants further investigation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR) of carbamates. Key findings include:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential immunosuppressive activity | |

| Related carbamates | Antimicrobial properties; enzyme inhibition |

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl (3-cyanocyclopentyl)carbamate | Cyanide on cyclopentane | Potentially unique biological activity due to cyanide |

| Tert-butyl N-(3-cyanophenyl)sulfamoyl carbamate | Sulfamoyl group present | Possible enhanced antibacterial activity |

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

特性

IUPAC Name |

tert-butyl N-(3-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATNBHAMKDNLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。